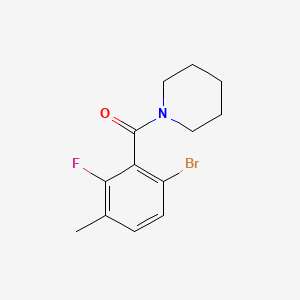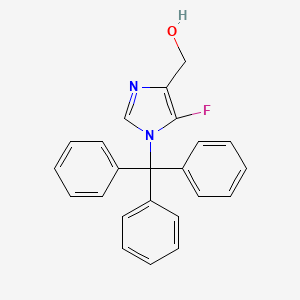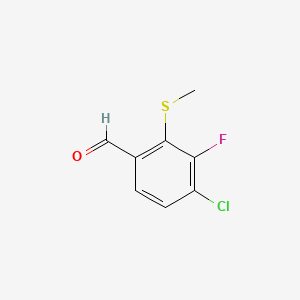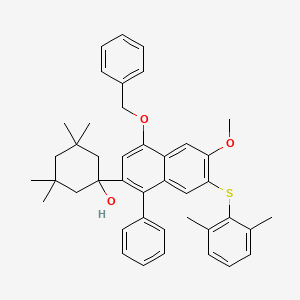
1-(4-(Benzyloxy)-7-((2,6-dimethylphenyl)thio)-6-methoxy-1-phenylnaphthalen-2-yl)-3,3,5,5-tetramethylcyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(Benzyloxy)-7-((2,6-dimethylphenyl)thio)-6-methoxy-1-phenylnaphthalen-2-yl)-3,3,5,5-tetramethylcyclohexan-1-ol is a complex organic compound with a unique structure that combines various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Benzyloxy)-7-((2,6-dimethylphenyl)thio)-6-methoxy-1-phenylnaphthalen-2-yl)-3,3,5,5-tetramethylcyclohexan-1-ol involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the naphthalene core, followed by the introduction of the benzyloxy, dimethylphenylthio, and methoxy groups. The final step involves the addition of the tetramethylcyclohexanol moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-(Benzyloxy)-7-((2,6-dimethylphenyl)thio)-6-methoxy-1-phenylnaphthalen-2-yl)-3,3,5,5-tetramethylcyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(4-(Benzyloxy)-7-((2,6-dimethylphenyl)thio)-6-methoxy-1-phenylnaphthalen-2-yl)-3,3,5,5-tetramethylcyclohexan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for other complex molecules.
Wirkmechanismus
The mechanism of action of 1-(4-(Benzyloxy)-7-((2,6-dimethylphenyl)thio)-6-methoxy-1-phenylnaphthalen-2-yl)-3,3,5,5-tetramethylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to receptors or enzymes, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-(Benzyloxy)-7-((2,6-dimethylphenyl)thio)-6-methoxy-1-phenylnaphthalen-2-yl)-3,3,5,5-tetramethylcyclohexan-1-ol
- This compound
Uniqueness
The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and aromatic rings
Eigenschaften
Molekularformel |
C42H46O3S |
|---|---|
Molekulargewicht |
630.9 g/mol |
IUPAC-Name |
1-[7-(2,6-dimethylphenyl)sulfanyl-6-methoxy-1-phenyl-4-phenylmethoxynaphthalen-2-yl]-3,3,5,5-tetramethylcyclohexan-1-ol |
InChI |
InChI=1S/C42H46O3S/c1-28-15-14-16-29(2)39(28)46-37-22-33-32(21-36(37)44-7)35(45-24-30-17-10-8-11-18-30)23-34(38(33)31-19-12-9-13-20-31)42(43)26-40(3,4)25-41(5,6)27-42/h8-23,43H,24-27H2,1-7H3 |
InChI-Schlüssel |
AXDOFFIOHSHDME-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)SC2=C(C=C3C(=C2)C(=C(C=C3OCC4=CC=CC=C4)C5(CC(CC(C5)(C)C)(C)C)O)C6=CC=CC=C6)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


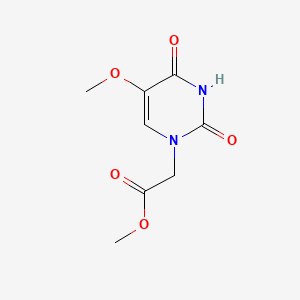
![((2R,3S,4S)-4-Acetoxy-3-fluoro-5-(4-oxo-4,5-dihydro-1H-imidazo[4,5-C]pyridin-1-YL)tetrahydrofuran-2-YL)methyl benzoate](/img/structure/B14041504.png)
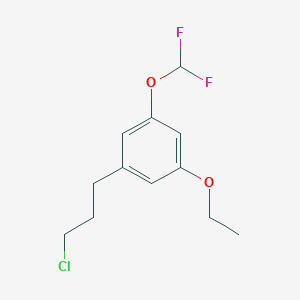
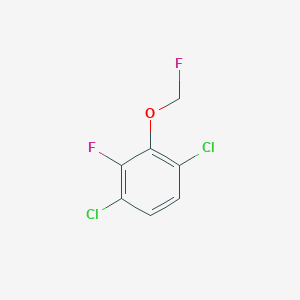
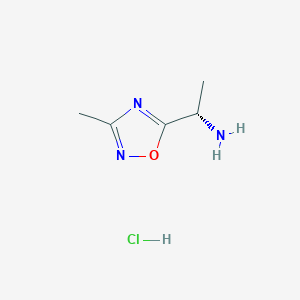
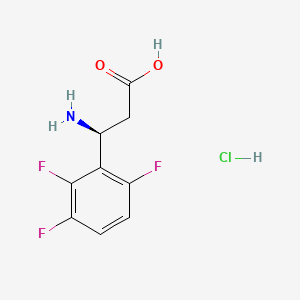
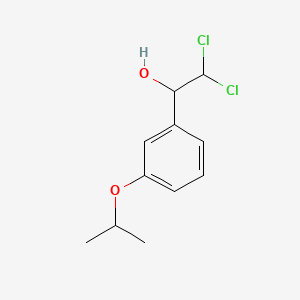
![diazanium;(2S,3S,4S,5R,6S)-6-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxylato-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-5-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylate](/img/structure/B14041558.png)
